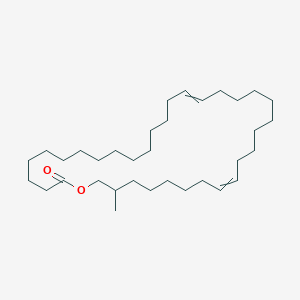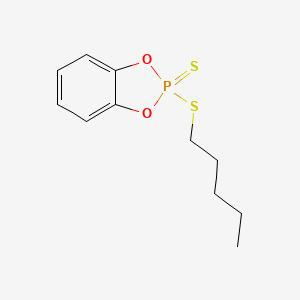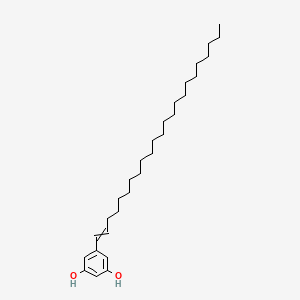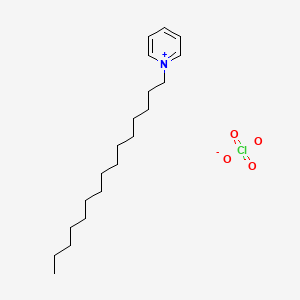![molecular formula C13H10N6O3 B14348035 6-methyl-9-[(4-nitrophenyl)methylideneamino]-7H-purin-8-one CAS No. 92378-86-4](/img/structure/B14348035.png)
6-methyl-9-[(4-nitrophenyl)methylideneamino]-7H-purin-8-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-9-[(4-nitrophenyl)methylideneamino]-7H-purin-8-one is a synthetic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a purine ring system substituted with a methyl group at position 6, a nitrophenyl group at position 9, and a methylideneamino group at position 9
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-9-[(4-nitrophenyl)methylideneamino]-7H-purin-8-one typically involves the condensation of 6-methyl-7H-purin-8-one with 4-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity. The final product is purified using techniques such as column chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Amino-substituted purine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to nucleotides.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Used in the development of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 6-methyl-9-[(4-nitrophenyl)methylideneamino]-7H-purin-8-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The nitrophenyl group plays a crucial role in the binding affinity and specificity of the compound. The exact molecular pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 6-methyl-9-[(4-aminophenyl)methylideneamino]-7H-purin-8-one
- 6-methyl-9-[(4-chlorophenyl)methylideneamino]-7H-purin-8-one
- 6-methyl-9-[(4-methoxyphenyl)methylideneamino]-7H-purin-8-one
Uniqueness
6-methyl-9-[(4-nitrophenyl)methylideneamino]-7H-purin-8-one is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
92378-86-4 |
|---|---|
Fórmula molecular |
C13H10N6O3 |
Peso molecular |
298.26 g/mol |
Nombre IUPAC |
6-methyl-9-[(4-nitrophenyl)methylideneamino]-7H-purin-8-one |
InChI |
InChI=1S/C13H10N6O3/c1-8-11-12(15-7-14-8)18(13(20)17-11)16-6-9-2-4-10(5-3-9)19(21)22/h2-7H,1H3,(H,17,20) |
Clave InChI |
RKHKSIIXJJFEEO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=NC=N1)N(C(=O)N2)N=CC3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14347969.png)



![3,3'-[(Piperidin-1-yl)phosphoryl]di(1,3-oxazolidin-2-one)](/img/structure/B14348002.png)
![N~1~,N~2~-Bis(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)ethanediamide](/img/structure/B14348003.png)
![Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphinic bromide](/img/structure/B14348006.png)
![4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzonitrile](/img/structure/B14348010.png)
![5-Methyl-5-[(propan-2-yl)oxy]-4-(trimethylsilyl)-5H-dibenzo[b,d]silole](/img/structure/B14348018.png)

![2-Chloro-5-[(cyclohexylmethyl)sulfamoyl]benzene-1-sulfonyl chloride](/img/structure/B14348026.png)

